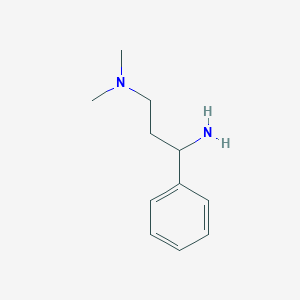
Sodium propionate-2-13C
Overview
Description
Sodium propionate-2-13C is a stable isotope-labeled version of sodium propionate. Sodium propionate is the sodium salt of propionic acid . It exists as colorless, transparent crystals or a granular crystalline powder .
Molecular Structure Analysis
The molecular formula of Sodium propionate-2-13C is CH3*CH2COONa . Anhydrous sodium propionate is a polymeric structure, featuring trigonal prismatic Na+ centers bonded to six oxygen ligands provided by the carboxylates .Physical And Chemical Properties Analysis
Sodium propionate-2-13C has a molecular weight of 97.05 g/mol . It is a solid form and its melting point is 285-286 °C .Scientific Research Applications
Synthesis and Labeling Studies
- Sodium propionate-2-13C has been utilized in the synthesis of various compounds. For instance, it was used in the synthesis of Sodium [3-13C]- and [3-13CD3]propionate from 2,4,4-trimethyl-2-oxazoline. The locations of deuterium labels were confirmed using 13C-nuclear magnetic resonance (13C-{1H} {D}NMR) spectroscopy and fast atom bombardment mass (FAB-MS) spectroscopy, illustrating its application in labeling studies (Iida, Uegaki, & Kajiwara, 1994).
Metabolic Pathways and Propionate Conversion
- Research has shown the conversion of Sodium propionate-2-13C in various metabolic pathways. A study demonstrated that during the degradation of sodium propionate by anaerobic sludge, a significant amount of butyrate formation was observed, involving the direct carboxylation on the carboxyl group of propionate (Tholozan et al., 1988).
Isotope Labeling and Asymmetric Hydrolysis
- Sodium propionate-2-13C is also important in the field of asymmetric hydrolysis. A study reported the synthesis of sodium (R)-[2-2H,3-13C]propionate and sodium (S)-[2-2H,3-13C] propionate from D[(S)]-[3-13C]alanine and L[(R)]-[3-13C]alanine, obtained by asymmetric hydrolysis using acylase from porcine kidney (Iida & Kajiwara, 1991).
Studies in Biological Systems
- Sodium propionate-2-13C has been utilized in studies involving biological systems, such as the housefly. A study involving carbon 13 NMR, radiotracer, and mass spectrometry studies confirmed that propionate and methylmalonate are incorporated into long-chain branched hydrocarbons in the housefly, Musca domestica (Dillwith et al., 1982).
Application in Health and Disease
- Sodium propionate-2-13C has applications in health research, such as studying colitis. A study found that propionate ameliorated dextran sodium sulfate-induced colitis by improving intestinal barrier function and reducing inflammation and oxidative stress (Tong et al., 2016).
Impact on Lipid Metabolism
- It's also been studied for its impact on lipid metabolism. A research indicated that propionate inhibits incorporation of colonic [1,2-13C]acetate into plasma lipids in humans, suggesting its influence on systemic lipid metabolism (Wolever et al., 1995).
Diagnostic and Therapeutic Applications
- Sodium propionate-2-13C can be used in diagnostic applications. For instance, a modified 1-13C-propionate breath test was developed to assess hepatic propionate oxidative capacity in various conditions, such as methylmalonicacidemia (MMA), providing a noninvasive in vivo assay (Manoli et al., 2021).
Insect Metabolism Studies
- Sodium propionate-2-13C has been used in studies of insect metabolism. Research demonstrated that sodium [2-14C] and [1-14C]propionate were metabolized to various compounds in nine insect species, suggesting a general pathway for propionate catabolism in insects (Halarnkar, Chambers, & Blomquist, 1986).
Agricultural and Veterinary Applications
- Its role in the growth and immune response in aquatic animals has been explored. A study on goldfish indicated that dietary sodium propionate enhanced growth performance, immune-related gene expression, and resistance against Ichthyophthirius multifiliis (Sheikhzadeh et al., 2021).
Safety and Hazards
properties
IUPAC Name |
sodium;(213C)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKPEJDQGNYQSM-CGOMOMTCSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH2]C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635426 | |
| Record name | Sodium (2-~13~C)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83587-76-2 | |
| Record name | Sodium (2-~13~C)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83587-76-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





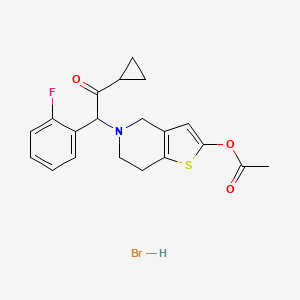
![4,4,5,5-Tetramethyl-2-(4-trifluorovinyloxy-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1604147.png)


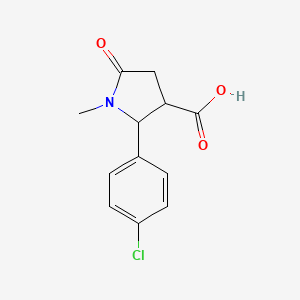
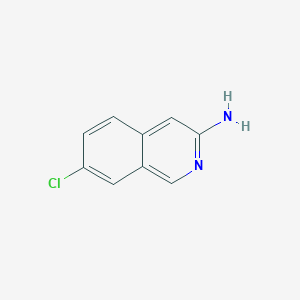
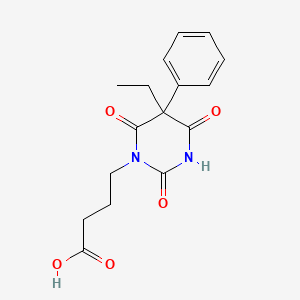

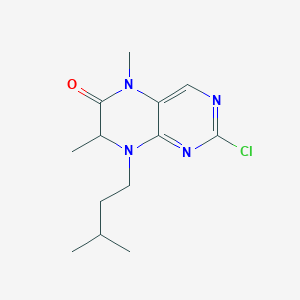

![Benzoic acid, 2-[(octadecylamino)carbonyl]-, monosodium salt](/img/structure/B1604158.png)
